molecular formula C13H11N5OS B2662936 N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide CAS No. 1421456-39-4

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2662936
CAS No.: 1421456-39-4
M. Wt: 285.33
InChI Key: BZWXBWBUXLKKLC-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, combining a thiophene carboxamide moiety with a methylimidazole-pyrimidine core. This structural framework is commonly associated with targeted biological activity. Compounds featuring thiophene-carboxamide linkages have demonstrated a wide range of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities . The imidazole ring is a privileged scaffold in pharmacology, often found in molecules designed to modulate enzymatic activity . For instance, some imidazole derivatives have been investigated as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a target in immunomodulation and oncology . Similarly, the pyrimidine heterocycle is a common component in molecules that mimic natural nucleotides, allowing for interaction with a variety of biological targets. The specific architecture of this compound, with its thiophene linked via a carboxamide group to a nitrogen-rich heteroaromatic system, suggests it may be developed as a protein binding agent or enzyme inhibitor. Researchers may find value in screening this compound for applications in hit-to-lead optimization campaigns, particularly in areas involving kinase inhibition, immuno-oncology, or infectious disease. It is supplied as a high-purity material to ensure reproducible results in in vitro assays. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-9-14-4-5-18(9)13-15-7-10(8-16-13)17-12(19)11-3-2-6-20-11/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWXBWBUXLKKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with DNA or RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s design combines a pyrimidine backbone with substituted aromatic/heteroaromatic groups, a common strategy in kinase inhibitor development. Below is a comparative analysis with structurally related molecules:

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Targets
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide Pyrimidine 2-methylimidazole, thiophene-2-carboxamide ~316.36 (estimated) Hypothesized kinase targets
N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide Pyrimidine-Quinoline hybrid Quinoline, piperidine, tetrahydrofuran ~651.71 Kinases (e.g., EGFR, VEGFR)
Dasatinib Pyrimidine-Thiazole 2-chloro-6-methylphenyl, hydroxyethylpiperazine 506.02 (monohydrate) BCR-ABL, SRC kinases

Functional Differences

  • Bioavailability and Solubility: The thiophene-2-carboxamide group in the target compound may enhance solubility compared to quinoline-based analogs (e.g., compounds in ), which often exhibit higher hydrophobicity. However, the absence of polar groups like the hydroxyethylpiperazine in Dasatinib could limit blood-brain barrier penetration.
  • Target Selectivity: The 2-methylimidazole substituent may confer selectivity for kinases requiring metal-ion coordination (e.g., MET kinase), contrasting with Dasatinib’s broader SRC-family kinase inhibition . Quinoline-containing analogs in likely target growth factor receptors (EGFR/VEGFR) due to their extended planar structures.

Research Findings and Limitations

  • This limits mechanistic insights into its binding modes.
  • Patent Analysis: Compounds in with pyrimidine-quinoline scaffolds show nanomolar inhibition of EGFR (IC₅₀: 10–50 nM), but the thiophene-2-carboxamide analog’s activity remains uncharacterized.
  • Preclinical Gaps : Unlike Dasatinib, which advanced to clinical use via robust preclinical validation , the target compound lacks published in vivo efficacy or toxicity data.

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a unique combination of imidazole, pyrimidine, and thiophene moieties, which contribute to its diverse biological activities. The IUPAC name for this compound is this compound, and its molecular formula is C₁₃H₁₃N₅O₂S. The structure can be represented as follows:

ComponentDescription
Imidazole A five-membered heterocyclic compound containing two nitrogen atoms.
Pyrimidine A six-membered aromatic ring containing two nitrogen atoms.
Thiophene A five-membered ring with one sulfur atom.
Carboxamide An amide functional group (-CONH₂) attached to the thiophene ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase (CA), particularly CA IX, which is implicated in tumor growth and metastasis. Studies indicate that it exhibits selective inhibition with IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating its potential as an anticancer agent .
  • Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects at concentrations as low as 50 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae .
  • Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231, evidenced by increased annexin V-FITC positivity . This suggests a mechanism where the compound triggers programmed cell death in malignancies.

Research Findings

Numerous studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme Inhibition Selective inhibition of CA IX with IC50 values between 10.93 and 25.06 nM
Antimicrobial Significant inhibition against S. aureus (80.69%) and K. pneumoniae (79.46%)
Anticancer Induces apoptosis in MDA-MB-231 cells with a 22-fold increase in apoptotic markers
Pharmacokinetics Favorable ADMET properties predicted for the compound

Case Studies

  • Cancer Research : In a study focusing on breast cancer cell lines, this compound demonstrated significant anti-proliferative effects, suggesting its potential as a therapeutic agent in oncology.
  • Infection Control : Another study highlighted the compound's effectiveness against bacterial biofilms, indicating its potential application in treating infections caused by resistant strains such as MRSA.

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